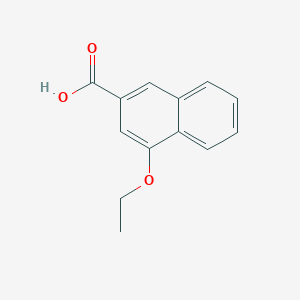

4-Ethoxy-2-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

4-ethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c1-2-16-12-8-10(13(14)15)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

NZOFCGYHKYGXHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Ethoxy-2-naphthoic acid, a valuable intermediate in pharmaceutical and materials science research. This document details two core synthetic strategies, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are outlined below. The first pathway involves the direct ethylation of a hydroxylated precursor, while the second employs a Grignard reaction to introduce the carboxylic acid functionality.

Pathway 1: Ethylation of 4-Hydroxy-2-naphthoic Acid

This is the most direct and commonly employed method for the preparation of this compound. The synthesis proceeds via a Williamson ether synthesis, a robust and well-established reaction in organic chemistry.

Reaction Scheme:

Caption: Ethylation of 4-Hydroxy-2-naphthoic acid.

Experimental Protocol:

A detailed experimental protocol for the ethylation of 4-hydroxy-2-naphthoic acid is presented below. This protocol is adapted from a similar methylation procedure for 3-hydroxy-2-naphthoic acid and is expected to provide good yields of the desired product.[1]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-2-naphthoic acid (1 equivalent) and potassium carbonate (K₂CO₃, 4 equivalents).

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids. To this stirred suspension, add ethyl iodide (C₂H₅I, 5 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 40-60 °C and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxy-2-naphthoic acid | N/A |

| Reagents | Ethyl iodide, Potassium carbonate | N/A |

| Solvent | N,N-Dimethylformamide (DMF) | N/A |

| Reaction Temperature | 40-60 °C | [1] |

| Reaction Time | 12-24 hours | [1] |

| Expected Yield | >90% | [1] |

| Purity | >95% (after chromatography) | N/A |

Pathway 2: Grignard Reaction of 4-Ethoxy-1-bromonaphthalene

An alternative approach to this compound involves the formation of a Grignard reagent from an appropriately substituted bromonaphthalene, followed by carboxylation with carbon dioxide. This multi-step synthesis begins with the ethylation of 1-naphthol.

Workflow Diagram:

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocols:

The following protocols are based on established procedures for similar transformations.

Step 1: Synthesis of 1-Ethoxynaphthalene

-

Reaction Setup: To a solution of 1-naphthol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5 equivalents).

-

Reagent Addition: Add ethyl bromide (C₂H₅Br, 1.2 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup and Purification: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Step 2: Synthesis of 4-Bromo-1-ethoxynaphthalene

-

Reaction Setup: Dissolve 1-ethoxynaphthalene (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) to the solution in portions, while protecting the reaction from light.

-

Reaction Conditions: Stir the reaction at room temperature for 4-8 hours.

-

Workup and Purification: Wash the reaction mixture with aqueous sodium thiosulfate and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Step 3: Synthesis of this compound via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a solution of 4-bromo-1-ethoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. A crystal of iodine can be added to start the reaction if necessary.

-

Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath and bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.

-

Workup: Quench the reaction by the slow addition of dilute hydrochloric acid (HCl).

-

Extraction and Purification: Extract the product with ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound. Recrystallization from a suitable solvent system will provide the purified product. A patent for a similar synthesis of 2-ethoxy naphthoic acid reported a yield of over 80% for the Grignard and carboxylation steps.[2]

Quantitative Data:

| Step | Starting Material | Key Reagents | Expected Yield | Reference |

| 1 | 1-Naphthol | Ethyl bromide, Base | High | N/A |

| 2 | 1-Ethoxynaphthalene | N-Bromosuccinimide | Good to High | N/A |

| 3 | 4-Bromo-1-ethoxynaphthalene | Mg, CO₂ | >80% | [2] |

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the naphthalene ring, a triplet and a quartet for the ethoxy group protons, and a singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the naphthalene ring, the ethoxy group, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad O-H stretching band from approximately 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₂O₃, 216.23 g/mol ).

Researchers should perform these analyses on their synthesized product to verify its structure and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-naphthoic acid is a derivative of the bicyclic aromatic compound naphthalene, characterized by an ethoxy group at the 4-position and a carboxylic acid group at the 2-position. While specific experimental data for this particular isomer is not extensively available in public literature, this guide provides a comprehensive overview of its expected physicochemical properties. To offer a valuable comparative reference, this document includes established data for the closely related and well-characterized analogue, 2-naphthoic acid.

This guide details the experimental protocols for determining the key physicochemical parameters of aromatic carboxylic acids, namely melting point, acid dissociation constant (pKa), and the partition coefficient (logP). Furthermore, a potential synthetic pathway for 4-substituted-2-naphthoic acids is outlined. Given that naphthoic acid derivatives have shown biological activity, a representative signaling pathway for 2-naphthoic acid as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist is also presented. This technical guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required to characterize and evaluate this compound and similar compounds.

Physicochemical Properties

Due to the limited availability of specific experimental data for this compound, the following table summarizes the known physicochemical properties of the parent compound, 2-naphthoic acid, to serve as a baseline for estimation and comparison.

Table 1: Physicochemical Properties of 2-Naphthoic Acid (CAS: 93-09-4)

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Melting Point | 185-187 °C | [2] |

| Boiling Point | 300 °C | [3][4] |

| Water Solubility | <0.5 g/L (at 20 °C) | [4] |

| Solubility in Organic Solvents | Soluble in alcohol, diethyl ether, and hot water.[2][5] | |

| pKa | 4.17 - 4.2 (at 25 °C) | [4] |

| logP (calculated) | 3.3 | [6] |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a crucial indicator of purity.[7]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered organic compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature probe.[7]

-

Initial Determination: A preliminary, rapid heating is performed to determine an approximate melting range.[8]

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[7]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.[8] For a pure compound, this range is typically narrow.[7]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[9]

Methodology:

-

Solution Preparation: A standard solution of the carboxylic acid (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low. Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl) are also prepared. The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[10][11]

-

Apparatus Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Titration Procedure: The solution of the acid is placed in a beaker with a magnetic stirrer. The initial pH of the solution is adjusted to the acidic range (e.g., pH 1.8-2.0) with the strong acid. The solution is then titrated with the standardized strong base, added in small, precise increments.[10][11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[3]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve. The experiment should be repeated at least three times to ensure reproducibility.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are shaken together to ensure mutual saturation and then allowed to separate.

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The solution is then added to the second phase in a separatory funnel. The funnel is shaken for a set period (e.g., 10-30 minutes) to allow for the compound to partition between the two phases until equilibrium is reached.[12]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.[12]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Workflow and Biological Activity

Potential Synthesis of this compound

Biological Activity: NMDA Receptor Antagonism

Several naphthoic acid derivatives have been identified as allosteric, noncompetitive inhibitors of the N-methyl-D-aspartate (NMDA) receptor.[4] 2-Naphthoic acid itself has been shown to inhibit GluN2A-containing NMDA receptors.[4] Over-activation of NMDA receptors is implicated in various neurological conditions, making antagonists of these receptors potential therapeutic agents.[2] The following diagram illustrates the mechanism of NMDA receptor activation and the inhibitory effect of a noncompetitive antagonist.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, contextualized with data from its analogue, 2-naphthoic acid. The detailed experimental protocols offer a practical framework for the characterization of this and similar aromatic carboxylic acids. The inclusion of a potential synthetic route and a representative biological mechanism of action further enhances the utility of this document for researchers in drug discovery and development. As with any compound with limited published data, thorough experimental verification of all properties is essential.

References

- 1. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asdlib.org [asdlib.org]

- 3. Inhibition of GluN2A-containing N-methyl-D-aspartate receptors by 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

Technical Whitepaper: An Examination of 4-Ethoxy-2-naphthoic acid and Related Naphthalene Carboxylic Acids

Introduction to Naphthoic Acids

Naphthoic acids are derivatives of naphthalene with a carboxylic acid functional group. They serve as crucial intermediates in organic synthesis for pharmaceuticals and dyes[1]. The specific properties and reactivity of a naphthoic acid are determined by the position of the carboxylic acid and the nature and location of other substituents on the naphthalene ring system. This guide focuses on the 2-naphthoic acid scaffold, with a particular interest in a 4-position ethoxy substituent.

Physicochemical Data of Key Compounds

Due to the absence of specific data for 4-Ethoxy-2-naphthoic acid, this section summarizes the properties of its parent compound, 2-Naphthoic acid, and its likely synthetic precursor, 4-Hydroxy-2-naphthoic acid.

2-Naphthoic acid

Also known as β-naphthoic acid, this compound is a foundational structure.

| Property | Value | CAS Number |

| Molecular Formula | C₁₁H₈O₂ | 93-09-4[2][3][4] |

| Molecular Weight | 172.18 g/mol [2][3] | 93-09-4[2][3][4] |

| Melting Point | 184-185.5 °C[3][5] | 93-09-4[2][3][4] |

| pKa | 4.2[3] | 93-09-4[2][3][4] |

| Appearance | White solid[3] | 93-09-4[2][3][4] |

4-Hydroxy-2-naphthoic acid

This compound is the logical starting material for the synthesis of this compound via etherification.

| Property | Value | CAS Number |

| Molecular Formula | C₁₁H₈O₃ | 1573-91-7[6][7] |

| Molecular Weight | 188.18 g/mol [6][7] | 1573-91-7[6][7] |

| Melting Point | 182-183 °C[6] | 1573-91-7[6][7] |

| pKa (Predicted) | 4.08 ± 0.30[6] | 1573-91-7[6][7] |

| Density (Predicted) | 1.399 g/cm³[6] | 1573-91-7[6][7] |

Experimental Protocols

This section details a proposed synthesis for this compound and known methods for related compounds.

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol is a hypothetical method based on the standard Williamson ether synthesis, a common and reliable method for preparing ethers. The starting material is 4-Hydroxy-2-naphthoic acid.

Objective: To synthesize this compound by ethylating the hydroxyl group of 4-Hydroxy-2-naphthoic acid.

Materials:

-

4-Hydroxy-2-naphthoic acid (CAS: 1573-91-7)

-

Iodoethane or Bromoethane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: Dissolve 1.0 equivalent of 4-Hydroxy-2-naphthoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 equivalents of a suitable base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the phenolic hydroxyl group. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The carboxyl group may also be deprotonated.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Alkylation: Add 1.2 equivalents of iodoethane dropwise to the reaction mixture.

-

Heat the mixture to 50-60 °C and let it stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench by slowly adding water.

-

Acidify the aqueous solution with 1M HCl to a pH of 2-3 to protonate the carboxylic acid, which should cause the product to precipitate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Synthesis of 2-Ethoxy-1-naphthoic acid

A patented method describes the synthesis of what is likely 2-ethoxy-1-naphthoic acid from 2-ethoxynaphthalene. The process involves bromination followed by a Grignard reaction[8].

-

Bromination: 2-ethoxynaphthalene is reacted with 1,3-dibromo-5,5-dimethylhydantoin to prepare 1-bromo-2-ethoxynaphthalene[8].

-

Grignard Reaction: The resulting 1-bromo-2-ethoxynaphthalene is reacted with magnesium powder in an organic solvent to form a Grignard reagent[8].

-

Carboxylation: The Grignard reagent is then reacted with carbon dioxide gas, followed by hydrolysis in an acidic aqueous solution to yield the final product[8]. This process reports a high yield of over 80%[8].

Biological Activity and Signaling Pathways

While no specific biological activity is documented for this compound, related hydroxylated naphthoic acids have been studied. For instance, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, is known to be an agonist for the Aryl Hydrocarbon Receptor (AhR)[9]. The AhR is a ligand-activated transcription factor involved in regulating responses to environmental toxins and plays a role in immune function. Activation of AhR by compounds like 1,4-DHNA has been shown to have anti-inflammatory effects in the gut[9]. It is plausible that other substituted naphthoic acids could be investigated for similar activity.

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed synthesis of this compound.

Logical Relationship of Related Compounds

Caption: Structural relationship from parent to target compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Naphthalenecarboxylic acid (CAS 93-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Naphthoic acid | 93-09-4 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Hydroxy-2-naphthoic acid|lookchem [lookchem.com]

- 7. 4-Hydroxy-2-naphthoic acid 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]

- 8. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 9. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Ethoxy-2-naphthoic acid, a naphthalene-based organic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and data from analogous compounds. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development by outlining the expected chemical properties and the logical workflow for the synthesis and structural confirmation of this compound.

Introduction

Naphthoic acid derivatives are an important class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of these characteristics. This compound is a derivative of 2-naphthoic acid, featuring an ethoxy group at the C-4 position. While the parent compound, 2-naphthoic acid, is well-documented, specific data for its 4-ethoxy derivative is scarce in the current scientific literature.

This guide addresses this information gap by proposing a reliable synthetic pathway and providing a detailed prediction of the spectroscopic data that would be expected upon its successful synthesis. The structure elucidation process is outlined, providing a roadmap for the confirmation of the chemical structure of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2-naphthoic acid. This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

4-hydroxy-2-naphthoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a dry round-bottom flask, dissolve 4-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of the phenoxide and carboxylate.

-

Add ethyl iodide or diethyl sulfate (1.5-2 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

-

Acidify the aqueous solution to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid, which should result in the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the naphthalene ring system and comparison with data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | br s | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[1][2] |

| ~8.2 - 8.4 | d | 1H | H-8 | Aromatic proton ortho to the electron-withdrawing carboxyl group, expected to be downfield. |

| ~7.8 - 8.0 | d | 1H | H-5 | Aromatic proton in a peri position to the ethoxy group, experiencing some deshielding. |

| ~7.5 - 7.7 | m | 2H | H-6, H-7 | Aromatic protons on the unsubstituted benzene ring of the naphthalene core. |

| ~7.2 - 7.4 | s | 1H | H-1 | Aromatic proton adjacent to the carboxyl group. |

| ~6.9 - 7.1 | s | 1H | H-3 | Aromatic proton adjacent to the ethoxy group, expected to be upfield due to the electron-donating effect of the oxygen. |

| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, appearing as a quartet due to coupling with the methyl protons. Protons on a carbon adjacent to an ether oxygen are typically in the 3.4-4.5 ppm range.[3][4][5] |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, appearing as a triplet due to coupling with the methylene protons. |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C=O | The carbonyl carbon of a carboxylic acid is typically found in this region.[1][2] |

| ~155 - 160 | C-4 | Aromatic carbon attached to the electron-donating ethoxy group, expected to be significantly downfield. |

| ~135 - 140 | C-8a | Quaternary aromatic carbon. |

| ~130 - 135 | C-4a | Quaternary aromatic carbon. |

| ~128 - 130 | C-8 | Aromatic CH carbon. |

| ~126 - 128 | C-5 | Aromatic CH carbon. |

| ~124 - 126 | C-6, C-7 | Aromatic CH carbons. |

| ~120 - 125 | C-2 | Aromatic carbon attached to the carboxyl group. |

| ~115 - 120 | C-1 | Aromatic CH carbon. |

| ~105 - 110 | C-3 | Aromatic carbon ortho to the electron-donating ethoxy group, expected to be upfield. |

| ~63 - 65 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[3][4][5] |

| ~14 - 16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | Characteristic very broad absorption for the hydroxyl group of a hydrogen-bonded carboxylic acid.[1][6][7] |

| ~1700-1725 | Strong | C=O stretch | Carbonyl stretching of an aromatic carboxylic acid.[1][6][7] |

| ~1600, ~1475, ~1450 | Medium | C=C stretch | Aromatic ring vibrations. |

| ~1250 and ~1050 | Strong | C-O stretch | Asymmetric and symmetric C-O-C stretching of the aryl alkyl ether.[4][5][8] |

| ~1300 | Medium | C-O stretch | C-O stretching of the carboxylic acid.[6] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Rationale |

| 216 | [M]⁺ | Molecular ion peak. |

| 199 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. This is a common fragmentation for carboxylic acids.[9][10] |

| 188 | [M-C₂H₄]⁺ | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement. |

| 171 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 143 | [M-CO₂H - C₂H₄]⁺ | Loss of the carboxyl group and ethene. |

| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation, from cleavage of both substituents. |

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of a novel compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

The Biological Versatility of Substituted Naphthoic Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of substituted naphthoic acids, tailored for researchers, scientists, and professionals in drug development. This document delves into the core pharmacological properties of these compounds, including their antimicrobial, anti-inflammatory, anticancer, and neurological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction to Naphthoic Acids

Naphthoic acids, bicyclic aromatic carboxylic acids, and their derivatives have emerged as a versatile scaffold in medicinal chemistry. The ability to modify the naphthalene ring system at various positions allows for the fine-tuning of their physicochemical properties and biological activities. This has led to the exploration of substituted naphthoic acids as potential therapeutic agents for a wide range of diseases. This guide summarizes the key findings in this promising area of research.

Antimicrobial Activity

Substituted naphthoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial membranes.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted naphthoic acid derivatives against different microbial strains.

| Compound | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |

| 1-Naphthoic Acid Complex | - | Escherichia coli | 62.5 | [1] |

| 2-Naphthoic Acid Complex | - | Staphylococcus aureus | >1000 | [1] |

| 1-Hydroxy-2-naphthoic Acid Complex | 1-OH | Escherichia coli | 62.5 | [1] |

| 2-Hydroxy-1-naphthoic Acid Complex | 2-OH | Escherichia coli | >1000 | [1] |

| 3-Hydroxy-2-naphthoic Acid Complex | 3-OH | Escherichia coli | 62.5 | [1] |

| Naphtho[2,3-b]furan-4,9-dione (NQ008) | Fluorine-containing | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | [2] |

| Dihydroxynaphthalene-derivative bis-QACs | Dihydroxy, bis-quaternary ammonium | ESKAPE pathogens | Potent | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of substituted naphthoic acid derivatives.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Substituted naphthoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in the 96-well plate containing MHB. The final concentration range should typically span from 0.125 to 512 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader.[4]

Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. jetir.org [jetir.org]

- 2. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethoxy-2-naphthoic Acid: A Technical Guide to Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

4-Ethoxy-2-naphthoic acid is a synthetic organic compound for which the mechanism of action has not been extensively characterized in publicly available scientific literature. However, based on the well-documented biological activities of structurally related 2-naphthoic acid derivatives, it is possible to hypothesize potential cellular targets and signaling pathways. This technical guide explores these putative mechanisms, focusing on two prominent pathways modulated by analogous compounds: the P2Y14 receptor and the Aryl Hydrocarbon Receptor (AhR). This document provides a detailed overview of these potential mechanisms, comprehensive experimental protocols to investigate these hypotheses, and quantitative data from studies on related molecules to serve as a benchmark for future research.

Introduction

Naphthoic acid derivatives represent a versatile scaffold in medicinal chemistry, with various substitutions on the naphthalene ring system leading to a wide array of pharmacological activities. While the specific biological role of this compound remains to be elucidated, its structural similarity to other well-studied naphthoic acids allows for the formulation of educated hypotheses regarding its potential mechanism of action. This guide will focus on two such potential mechanisms: antagonism of the P2Y14 receptor, based on the activity of 4-phenyl-2-naphthoic acid derivatives, and modulation of the Aryl Hydrocarbon Receptor, based on the activity of hydroxylated 2-naphthoic acids.

Putative Mechanism of Action 1: P2Y14 Receptor Antagonism

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars such as UDP-glucose. Its activation is associated with inflammatory responses in various tissues, making it a target for anti-inflammatory therapies. Structurally related 4-phenyl-2-naphthoic acid derivatives have been identified as potent and selective antagonists of the P2Y14 receptor.

Signaling Pathway

Activation of the Gi-coupled P2Y14 receptor by its endogenous agonist, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A competitive antagonist like a 4-substituted 2-naphthoic acid derivative would bind to the receptor and prevent this downstream signaling cascade.

Caption: Hypothetical P2Y14 receptor signaling pathway and its inhibition.

Experimental Protocol: cAMP Assay

To determine if this compound acts as a P2Y14 receptor antagonist, a cAMP assay can be performed.

Objective: To measure the effect of this compound on UDP-glucose-mediated inhibition of cAMP production in cells expressing the P2Y14 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a known P2Y14 antagonist (positive control) for 15-30 minutes.

-

Agonist Stimulation: Cells are then stimulated with a known concentration of UDP-glucose (e.g., EC50 concentration) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: The ability of this compound to reverse the UDP-glucose-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

Quantitative Data for Related Compounds

| Compound | Receptor | Assay Type | Potency (IC50/Ki) | Reference |

| PPTN (4-phenyl-2-naphthoic acid derivative) | P2Y14 | cAMP Inhibition Assay | Ki = 0.43 nM | [1] |

| PPTN | P2Y14 | Fluorescent Binding Assay | IC50 = 6-8 nM | [1] |

Putative Mechanism of Action 2: Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes associated with xenobiotic metabolism, immune responses, and cellular differentiation. Some microbial-derived naphthoic acid derivatives, such as 1,4-dihydroxy-2-naphthoic acid, have been shown to be modulators of AhR.

Signaling Pathway

Upon binding to a ligand in the cytoplasm, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.

Caption: Hypothetical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocol: AhR-Responsive Reporter Gene Assay

To investigate whether this compound can modulate AhR activity, a reporter gene assay can be employed.

Objective: To measure the ability of this compound to induce the expression of a reporter gene under the control of an AhR-responsive promoter.

Methodology:

-

Cell Line: A cell line, such as HepG2 or Caco-2, is transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple xenobiotic response elements (XREs).

-

Cell Seeding: The transfected cells are seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control, and a known antagonist (e.g., CH-223191) can be used to confirm the mechanism.

-

Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. An EC50 value for agonistic activity or an IC50 value for antagonistic activity (in the presence of an agonist) can be determined.

Experimental Workflow

Caption: Experimental workflow for investigating the mechanism of action.

Conclusion

While the precise mechanism of action for this compound is yet to be determined, the established pharmacology of structurally similar compounds provides a strong foundation for targeted investigation. The P2Y14 receptor and the Aryl Hydrocarbon Receptor represent two plausible targets. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to elucidate the biological activity of this compound and unlock its potential therapeutic applications. Further research, beginning with the assays outlined herein, is essential to characterize this compound's pharmacological profile.

References

Potential Therapeutic Targets of 4-Ethoxy-2-naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the biological targets of 4-Ethoxy-2-naphthoic acid is not currently available in published literature, a comprehensive analysis of structurally related 2-naphthoic acid derivatives strongly indicates that the N-methyl-D-aspartate (NMDA) receptor is a primary potential therapeutic target. This technical guide synthesizes the existing research on 2-naphthoic acid analogs, detailing their activity as allosteric modulators of the NMDA receptor. We present quantitative data on the structure-activity relationships (SAR) of these compounds, provide detailed experimental protocols for assessing their activity, and visualize the relevant signaling pathways. Based on the available evidence, we offer a predictive assessment of the potential activity of this compound as an NMDA receptor modulator.

Introduction: The Therapeutic Potential of Naphthoic Acid Scaffolds

The naphthalene ring system is a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Derivatives of 2-naphthoic acid, in particular, have emerged as a promising class of compounds with modulatory effects on key central nervous system targets. Over-activation of the NMDA receptor, a crucial ionotropic glutamate receptor, is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Consequently, the development of novel NMDA receptor antagonists is of significant therapeutic interest. Recent studies have identified a series of 2-naphthoic acid derivatives that act as allosteric modulators of NMDA receptors, offering a potential new avenue for therapeutic intervention.[1][2]

The NMDA Receptor: A Prime Therapeutic Target

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The activation of NMDA receptors requires the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of a non-selective cation channel permeable to Ca²⁺, Na⁺, and K⁺. The influx of Ca²⁺ through the NMDA receptor is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory. However, excessive Ca²⁺ influx due to aberrant NMDA receptor activation can lead to excitotoxicity and neuronal cell death.

Allosteric modulation of the NMDA receptor presents a sophisticated therapeutic strategy compared to direct channel blockade or competitive antagonism at the agonist binding sites. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, altering the receptor's response to its natural ligands. This can lead to more subtle and potentially safer pharmacological effects, such as use-dependent channel blockade or subtype-selective modulation.

Structure-Activity Relationship of 2-Naphthoic Acid Derivatives as NMDA Receptor Modulators

Extensive research has elucidated the structure-activity relationships for the allosteric inhibition of NMDA receptors by 2-naphthoic acid derivatives. These studies have primarily focused on substitutions at the 1, 3, and 6 positions of the naphthalene ring.

Key SAR Findings:

-

Unsubstituted 2-Naphthoic Acid: The parent compound, 2-naphthoic acid, exhibits low intrinsic activity at GluN2A-containing NMDA receptors and even lower activity at other subtypes.[1]

-

Substitution at the 3-Position: The addition of a hydroxyl or amino group at the 3-position significantly increases the inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[1]

-

Substitution at the 1 and 6-Positions: Halogen substitutions at the 1- and/or 6-positions of 3-hydroxy-2-naphthoic acid can further enhance inhibitory potency.[1]

-

Phenyl Substitution at the 6-Position: The introduction of a phenyl group at the 6-position can lead to compounds with incomplete channel blockade, which may offer a better safety profile by avoiding excessive inhibition of NMDA receptor signaling.[1]

Predictive Assessment for this compound:

Currently, there is no direct experimental data on the activity of this compound at NMDA receptors. However, based on the established SAR, we can make a predictive assessment. The presence of the ethoxy group at the 4-position introduces a relatively bulky and electron-donating substituent. The impact of this substitution on the binding to the allosteric site is unknown. It is plausible that the ethoxy group could either enhance or hinder the interaction with the receptor, depending on the specific steric and electronic requirements of the binding pocket. Further experimental evaluation is necessary to determine the precise effect of the 4-ethoxy substitution on NMDA receptor modulation.

Quantitative Data

The following table summarizes the inhibitory activity (IC₅₀) of various 2-naphthoic acid derivatives at different NMDA receptor subtypes.

| Compound | Substitution Pattern | GluN1/GluN2A IC₅₀ (µM) | GluN1/GluN2B IC₅₀ (µM) | GluN1/GluN2C IC₅₀ (µM) | GluN1/GluN2D IC₅₀ (µM) | Reference |

| UBP519 | 2-Naphthoic acid | >300 | >300 | >300 | >300 | [1] |

| UBP521 | 3-Amino-2-naphthoic acid | >100 | >100 | 89 ± 11 | 63 ± 8 | [1] |

| UBP522 | 3-Hydroxy-2-naphthoic acid | >100 | >100 | 58 ± 7 | 45 ± 5 | [1] |

| UBP552 | 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 7.1 ± 0.9 | 6.2 ± 0.8 | 4.9 ± 0.6 | 3.3 ± 0.4 | [1] |

| UBP618 | 1-Bromo-3-hydroxy-6-phenyl-2-naphthoic acid | 2.1 ± 0.3 | 1.9 ± 0.2 | 2.3 ± 0.3 | 1.8 ± 0.2 | [1] |

| UBP608 | 6-Phenyl-2H-naphtho[1,2-b]pyran-2-one | 18 ± 2 | >100 | >100 | >100 | [1] |

| UBP628 | 1-Bromo-6-phenyl-2-naphthoic acid | 11 ± 1 | 45 ± 5 | 58 ± 7 | 63 ± 8 | [1] |

Experimental Protocols

The primary method used to determine the activity of 2-naphthoic acid derivatives at NMDA receptors is two-electrode voltage-clamp electrophysiology using Xenopus laevis oocytes expressing recombinant NMDA receptors.

Detailed Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDA receptor.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

-

The oocyte is voltage-clamped at a holding potential of -60 mV.

-

-

Compound Application:

-

A stable baseline current is established.

-

The NMDA receptor agonists, glutamate and glycine (typically at 10 µM each), are applied to elicit an inward current.

-

Once a steady-state agonist-evoked current is achieved, the test compound (e.g., a 2-naphthoic acid derivative) is co-applied with the agonists at various concentrations.

-

-

Data Analysis:

-

The percentage of inhibition or potentiation of the agonist-evoked current by the test compound is calculated.

-

Concentration-response curves are generated, and IC₅₀ (for inhibitors) or EC₅₀ (for potentiators) values are determined by fitting the data to a sigmoidal dose-response equation.

-

Visualizations

Signaling Pathway and Experimental Workflow

Conclusion and Future Directions

The NMDA receptor represents a highly probable therapeutic target for this compound. The robust body of evidence demonstrating the allosteric modulatory activity of the 2-naphthoic acid scaffold at NMDA receptors provides a strong foundation for this hypothesis. The specific impact of the 4-ethoxy substitution remains to be elucidated and warrants further investigation.

Future research should focus on:

-

Chemical Synthesis: The synthesis of this compound is the essential first step for its biological evaluation.

-

In Vitro Profiling: The synthesized compound should be screened against a panel of NMDA receptor subtypes using the two-electrode voltage-clamp technique to determine its inhibitory or potentiating activity and its subtype selectivity.

-

Further SAR Studies: A systematic exploration of substitutions at the 4-position of the 2-naphthoic acid ring will provide a more complete understanding of the SAR at this position and could lead to the discovery of more potent and selective modulators.

-

In Vivo Studies: If promising in vitro activity is identified, in vivo studies in relevant animal models of neurological disorders will be necessary to assess the therapeutic potential of this compound.

References

- 1. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Naphthoic Acid Compounds

For Immediate Release

A comprehensive review of the discovery, synthesis, and evolving applications of naphthoic acid compounds, tailored for researchers, scientists, and drug development professionals. This document details the historical context, key experimental procedures, and modern therapeutic applications of this important chemical class.

Abstract

Naphthoic acids, carboxylic acid derivatives of naphthalene, have been a subject of scientific inquiry for over a century. First synthesized in the early 20th century, these compounds have transitioned from being simple chemical curiosities to crucial intermediates in the manufacturing of dyes, polymers, and, most significantly, pharmaceuticals.[1] This guide provides an in-depth exploration of the history of naphthoic acid compounds, presenting key quantitative data, detailed experimental protocols for their synthesis and analysis, and a look into their modern applications as potent enzyme inhibitors.

Discovery and Early History

The formal discovery of naphthoic acid is not attributed to a single individual but emerged from broader investigations into polycyclic aromatic acid derivatives in the early 20th century.[1] Initial syntheses of 1-naphthoic acid involved the aggressive oxidation of related naphthalene compounds, such as 1-naphthaldehyde or 1-methylnaphthalene, using powerful oxidizing agents like potassium permanganate.[1]

Over the subsequent decades, a variety of more refined synthetic routes were developed. Seminal work, chronicled in publications like Organic Syntheses, established several reliable methods that remain relevant today. These include:

-

The reaction of α-naphthylmagnesium bromide (a Grignard reagent) with carbon dioxide.[2][3]

-

The hydrolysis of precursors like α-naphthyl cyanide or ethyl α-naphthoate.[2]

-

The fusion of sodium α-naphthalenesulfonate with sodium formate.[2]

These early efforts laid the groundwork for the synthesis of a vast array of naphthoic acid derivatives, enabling the exploration of their chemical properties and potential applications. Research interest in these compounds has been continuous since the first half of the 20th century, leading to their use as precursors for dyes, plant growth regulators, and, more recently, as scaffolds for novel therapeutics.[4][5]

Physicochemical and Biological Data

Naphthoic acid exists as two primary isomers, 1-naphthoic acid and 2-naphthoic acid, which differ by the position of the carboxyl group on the naphthalene ring. Their fundamental properties are summarized below. The development of substituted naphthoic acid derivatives has become a major focus of drug discovery, particularly for their role as enzyme inhibitors.

Table 1: Physicochemical Properties of Naphthoic Acid Isomers

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| Chemical Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |

| Molar Mass | 172.18 g/mol [3] | 172.18 g/mol [6] |

| Appearance | White to off-white crystalline solid[1] | White crystalline solid[7] |

| Melting Point | 161 °C[3] | 185.5 °C[8] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform[1] | Soluble in organic solvents |

| CAS Number | 86-55-5[3] | 93-09-4[6] |

Table 2: Biological Activity of Selected Naphthoic Acid Derivatives

| Compound | Target Enzyme | Activity Metric | Value | Application |

| 3,5-Dihydroxy 2-Naphthoic Acid (DHNA) | Babesia microti Lactate Dehydrogenase (BmLDH) | IC₅₀ | 85.65 µM | Anti-parasitic[9] |

| 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | Babesia microti Lactate Dehydrogenase (BmLDH) | IC₅₀ | 84.83 µM | Anti-parasitic[9] |

| Aryl-substituted dihydroxynaphthoic acids | Lactate Dehydrogenase (LDH) | Kᵢ | Low micromolar range | Anticancer[4] |

Key Experimental Protocols

The methodologies for synthesizing and evaluating naphthoic acid compounds are foundational to their study. The following sections provide detailed protocols for a classic synthesis, a modern multi-step synthesis of a derivative, and a representative biological assay.

Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Reaction

This procedure is adapted from the established method detailed in Organic Syntheses, which utilizes a Grignard reagent formed from α-bromonaphthalene.[2]

Materials:

-

Magnesium turnings (1 gram atom)

-

α-Bromonaphthalene (1 mol)

-

Anhydrous ether

-

Benzene

-

Dry carbon dioxide

-

50% Sulfuric acid

-

Toluene

-

Iodine (crystal, as initiator)

-

2-L three-necked flask, mechanical stirrer, reflux condenser, separatory funnel

Procedure:

-

Grignard Reagent Formation: Place 24.3 g (1 gram atom) of magnesium turnings in the 2-L three-necked flask. Add a solution of 207 g (1 mol) of α-bromonaphthalene in 450 cc of anhydrous ether via the separatory funnel. A small crystal of iodine may be added to initiate the reaction. Once started, the reaction should proceed smoothly.

-

Solubilization: After the reaction is complete, add 200 cc of dry benzene to the solution while it is still warm to prevent the Grignard reagent from solidifying upon cooling.[2]

-

Carbonation: Cool the solution to -5° to -7°C in an ice-salt bath. Replace the reflux condenser with a wide-bore gas entry tube positioned about 50 mm above the liquid surface. Stir the mixture vigorously while introducing a stream of dry carbon dioxide. Regulate the CO₂ flow to maintain the temperature below -2°C. The reaction typically takes 1.25 to 1.5 hours.

-

Hydrolysis and Isolation: Once carbonation is complete, pour the reaction mixture into a mixture of 500 g of ice and 100 cc of concentrated sulfuric acid. Separate the ether-benzene layer.

-

Extraction: Extract the aqueous layer with 200 cc of ether. Wash the combined ether-benzene solution with a mixture of 200 cc of water and 10 cc of 50% sulfuric acid.

-

Purification: Extract the organic layer with a 5% sodium hydroxide solution. Cool the alkaline solution and acidify it strongly with 50% sulfuric acid. Collect the precipitated crude α-naphthoic acid on a Büchner funnel, wash with water until sulfate-free, and dry.

-

Recrystallization: Dissolve the crude product (yield: 130–135 g) in 400 cc of hot toluene, add a small amount of filter-cel, and filter through a hot Büchner funnel. Cool the filtrate in an ice bath, filter the crystals with suction, and wash the filter cake with cold toluene. The final yield of light-colored product (m.p. 159–161°C) is 118–121 g (68–70% of theoretical).[2]

Protocol 2: Multi-step Synthesis of 4-amino-3-methyl-2-naphthoic acid

This protocol outlines a modern synthetic route for a substituted naphthoic acid derivative as described in patent literature.[10]

Materials:

-

3-hydroxy-2-naphthoic acid (starting material)

-

Thionyl chloride, Methanol

-

Nitric acid

-

Trifluoromethanesulfonic anhydride

-

Palladium-carbon (Pd/C) catalyst

-

Reagents for Suzuki coupling (e.g., a boronic acid, palladium catalyst, base)

-

Appropriate solvents and reagents for workup and purification

Procedure:

-

Esterification: The starting material, 3-hydroxy-2-naphthoic acid, is esterified using thionyl chloride and methanol to protect the carboxylic acid, yielding the methyl ester (Compound 2).

-

Nitration: The methyl ester (Compound 2) is treated with nitric acid to introduce a nitro group at the 4-position of the naphthalene ring, producing Compound 3.

-

Hydroxyl Activation: The hydroxyl group of Compound 3 is reacted with trifluoromethanesulfonic anhydride to convert it into a triflate, a good leaving group for cross-coupling (Compound 4).

-

Suzuki Coupling: Compound 4 undergoes a Suzuki coupling reaction with an appropriate boronic acid to introduce a methyl group at the 3-position, resulting in Compound 5.

-

Nitro Reduction: The nitro group of Compound 5 is reduced to an amino group using a palladium-carbon catalyst under a hydrogen atmosphere, yielding Compound 6.

-

Hydrolysis: The methyl ester of Compound 6 is hydrolyzed under basic conditions to yield the final product, 4-amino-3-methyl-2-naphthoic acid (Compound 7).[10]

Protocol 3: Enzyme Inhibition Assay Against B. microti Lactate Dehydrogenase (BmLDH)

This protocol is based on the methodology used to screen naphthoic acid derivatives as potential inhibitors of the BmLDH enzyme, a key drug target in the parasite Babesia microti.[9]

Materials:

-

Recombinant BmLDH enzyme

-

Naphthoic acid compounds (e.g., DHNA, DBHCA) dissolved in DMSO (100 mM stock)

-

Reaction buffer

-

Substrates for the coupled reaction (e.g., lactate, NAD⁺)

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., from 50–500 µM) from the DMSO stock solution.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the recombinant BmLDH enzyme in its appropriate buffer.

-

Inhibition Analysis: Add the various concentrations of the test compounds to the wells containing the enzyme. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the necessary substrates.

-

Data Acquisition: Measure the change in absorbance over time at the appropriate wavelength (e.g., 450 nm) and temperature (e.g., 37°C) using a spectrophotometer. The rate of reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the negative control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable equation.

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental workflows and biological mechanisms. The following are represented using the DOT language for Graphviz.

Experimental Workflow for Grignard Synthesis of 1-Naphthoic Acid

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Naphthoic acid | 86-55-5 | Benchchem [benchchem.com]

- 6. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. Naphthalene - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 10. CN103980139A - Naphthoic acid compound and preparation method thereof - Google Patents [patents.google.com]

In-depth Technical Guide: Stability and Degradation of 4-Ethoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental data on the stability and degradation of 4-Ethoxy-2-naphthoic acid is not publicly available at this time. This guide, therefore, provides a foundational understanding based on the known stability of related chemical structures, such as naphthoic acid derivatives, and outlines the established methodologies for conducting stability and degradation studies as would be applied to this specific molecule.

Introduction

This compound is an aromatic carboxylic acid derivative of naphthalene. Its chemical structure, featuring a naphthalene core, an ethoxy group at the 4-position, and a carboxylic acid group at the 2-position, suggests potential applications in medicinal chemistry and materials science. Understanding the stability and degradation profile of this compound is critical for its development, particularly for pharmaceutical applications where it would be subject to rigorous testing to ensure safety and efficacy.

This technical guide will address the probable stability of this compound under various stress conditions and detail the standard experimental protocols required to generate a comprehensive stability profile.

Predicted Stability Profile

Based on the general characteristics of naphthoic acids and aromatic ethers, the stability of this compound can be inferred. The naphthalene ring system is generally stable, but the ethoxy and carboxylic acid functional groups are susceptible to specific degradation pathways.

Table 1: Predicted Stability and Potential Degradation Pathways of this compound

| Stress Condition | Predicted Stability | Potential Degradation Products | Potential Degradation Pathway |

| Hydrolysis (Acidic/Basic) | Susceptible to hydrolysis under strong acidic or basic conditions. | 4-Hydroxy-2-naphthoic acid, Ethanol | Cleavage of the ether linkage. |

| Oxidation | Potentially susceptible to oxidation. | Ring-opened products, Quinone-like structures | Oxidation of the naphthalene ring or the ethoxy group. |

| Photodegradation | Likely to exhibit some degree of photosensitivity. | Photoproducts of unknown structure. | Absorption of UV/Vis light leading to electronic excitation and subsequent chemical reactions. |

| Thermal Degradation | Expected to be relatively stable at ambient temperatures. | Decarboxylation products (e.g., 4-ethoxynaphthalene) at elevated temperatures. | Loss of the carboxylic acid group as carbon dioxide. |

Experimental Protocols for Stability and Degradation Studies

To definitively determine the stability and degradation pathways of this compound, a series of forced degradation or stress testing studies must be conducted. These studies are essential for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[1][2][3]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[4][5]

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. The mixture should be heated (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). Samples should be taken at various time points.[6]

-

Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. The mixture should be heated (e.g., at 60-80°C) for a defined period, with samples taken at various time points.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Samples should be taken at various time points.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-120°C) for a defined period. A solution of the compound should also be heated to assess degradation in the solution state.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][2]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters:

-

Column: A reversed-phase column (e.g., C18 or C8, 250 mm x 4.6 mm, 5 µm) is generally a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate compounds with different polarities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7]

Potential Degradation Pathways and Logical Relationships

While specific pathways for this compound are not documented, logical degradation pathways can be proposed based on its chemical structure. These hypotheses would need to be confirmed through the identification of degradation products from forced degradation studies.

Caption: Proposed Degradation Pathways for this compound.

Experimental Workflow for Stability Assessment

The overall process for assessing the stability of this compound follows a logical sequence from method development to the analysis of stability samples.

Caption: General Workflow for Stability Assessment of a New Chemical Entity.

Conclusion

While direct stability data for this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for researchers and drug development professionals to approach its stability assessment. The predicted susceptibility to hydrolysis, oxidation, and photolysis underscores the necessity of performing rigorous forced degradation studies. The outlined experimental protocols for stress testing and the development of a stability-indicating HPLC method provide a clear path forward for generating the required data to fully characterize the stability and degradation profile of this compound. The successful execution of these studies will be paramount for any future development of this compound, particularly for pharmaceutical use.

References

- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 2. scispace.com [scispace.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. chromatographyonline.com [chromatographyonline.com]

Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their rigid bicyclic aromatic structure provides a versatile scaffold for the design of novel therapeutic agents and functional materials. In recent years, the integration of theoretical and computational methods with experimental studies has profoundly accelerated the exploration of these molecules. This technical guide provides an in-depth overview of the computational and experimental approaches used to study naphthoic acid derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Theoretical and Computational Methodologies

Computational chemistry offers powerful tools to predict and understand the properties and behavior of naphthoic acid derivatives at the molecular level. These in silico methods are instrumental in guiding experimental work, saving time and resources.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For naphthoic acid derivatives, DFT calculations are routinely employed to predict a wide range of molecular properties. A common approach involves geometry optimization using the B3LYP functional with a 6-31G basis set.

Calculated Molecular Properties:

The following table summarizes key physicochemical properties of selected ortho-substituted naphthoic acids calculated using DFT. These parameters are crucial for understanding the reactivity and potential biological activity of these compounds.

| Derivative | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Naphthoic acid | -571.8 | -0.25 | -0.08 | 0.17 | 1.89 |

| o-OCH3 | -686.2 | -0.23 | -0.07 | 0.16 | 2.54 |

| o-OC2H5 | -725.5 | -0.23 | -0.07 | 0.16 | 2.61 |

| o-OH | -646.9 | -0.24 | -0.08 | 0.16 | 1.52 |

| o-NH2 | -626.8 | -0.22 | -0.07 | 0.15 | 1.98 |

| o-CH3 | -611.1 | -0.24 | -0.07 | 0.17 | 2.01 |

| o-C2H5 | -650.4 | -0.24 | -0.07 | 0.17 | 2.03 |

| o-SO3H | -1141.5 | -0.29 | -0.12 | 0.17 | 4.65 |

| o-F | -670.8 | -0.26 | -0.09 | 0.17 | 3.12 |

| o-Cl | -1030.9 | -0.27 | -0.10 | 0.17 | 3.25 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design, allowing researchers to predict the binding affinity and interaction of potential drug candidates with a biological target, such as a protein or enzyme.

A typical molecular docking workflow for naphthoic acid derivatives against a protein target is illustrated below.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The general workflow for developing a QSAR model is a systematic process involving data collection, descriptor calculation, model building, and validation.[1]

Experimental Protocols

Experimental validation is essential to confirm the predictions of computational models and to fully characterize the properties of naphthoic acid derivatives.

Synthesis of Naphthoic Acid Derivatives

The synthesis of novel naphthoic acid derivatives often involves multi-step reactions. Below is a general procedure for the synthesis of novel 3-hydroxy-2-naphthoic hydrazones.[2]

Materials:

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde or 4-nitrobenzaldehyde

-

3-hydroxy-2-naphthohydrazide

-

Methanol

-

Acetic acid

Procedure:

-

Dissolve the respective aldehyde (0.42 mmol for 3,5-di-tert-butyl-2-hydroxybenzaldehyde or 0.66 mmol for 4-nitrobenzaldehyde) in 15 ml of methanol and stir for 20 minutes.

-

Add 3-hydroxy-2-naphthohydrazide (0.42 mmol or 0.66 mmol, respectively) to the solution.

-

Add a catalytic amount (2–3 drops) of acetic acid to the reaction mixture.

-

Reflux the reaction mixture at a constant temperature for 4–5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid precipitates and wash with methanol.

-

Dry the obtained precipitates for further characterization.[2]

Spectroscopic and Chromatographic Characterization

The synthesized naphthoic acid derivatives are characterized using various spectroscopic and chromatographic techniques to confirm their structure and purity.

| Technique | Purpose | Typical Observations for Naphthoic Acid Derivatives |

| ¹H-NMR | To determine the proton environment in the molecule. | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The carboxylic acid proton is a broad singlet at >10 ppm. |

| ¹³C-NMR | To identify the carbon skeleton of the molecule. | Carbonyl carbon of the carboxylic acid appears around 170 ppm. Aromatic carbons are observed between 120-150 ppm. |